1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Overview
Description
1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a compound that features a unique bicyclo[1.1.1]pentane structure. This bicyclic framework is known for its rigidity and three-dimensionality, making it an interesting subject in medicinal chemistry and drug design. The incorporation of a fluoropentyl group further enhances its physicochemical properties, potentially improving its pharmacokinetic profile.
Preparation Methods
The synthesis of 1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the use of [1.1.1]propellane as a key starting material. The preparation method can be summarized as follows:
Synthesis of [1.1.1]propellane: This involves the reaction of tricyclo[1.1.1.0]pentane with suitable reagents to form the strained bicyclic structure.
Functionalization: The [1.1.1]propellane is then functionalized with a fluoropentyl group through a series of reactions involving nucleophilic radicals and organo-halides.
Final Assembly:
Industrial production methods for such compounds often involve scaling up these reactions while ensuring high yields and purity. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable pharmacophore in drug design, potentially serving as a bioisostere for para-disubstituted benzene rings.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various molecular targets.
Mechanism of Action
The mechanism of action of 1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes. The fluoropentyl group can modulate the compound’s lipophilicity and electronic properties, influencing its interaction with biological membranes and receptors .
Comparison with Similar Compounds
1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclic core but differ in their substituents, affecting their physicochemical properties and biological activities.
Fluorinated compounds: Compounds with fluorine atoms in their structure often exhibit enhanced stability and bioavailability, similar to this compound.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a fluorinated side chain, offering a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN/c1-14-10-12-7-11(8-12,9-12)5-3-2-4-6-13/h14H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDCWAZAURCLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CCCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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